Home > Products > Screening Compounds P23925 > N-Acetyl Amonafide
N-Acetyl Amonafide - 69409-02-5

N-Acetyl Amonafide

Catalog Number: EVT-387391
CAS Number: 69409-02-5
Molecular Formula: C18H19N3O3
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Acetyl Amonafide (NAA) is a key metabolite of the anti-cancer agent Amonafide (5-amino-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione). [, , , , ] It is formed through the N-acetylation of Amonafide by the polymorphic enzyme N-acetyltransferase 2 (NAT2). [, , , , , ] While Amonafide itself has shown clinical activity, particularly in acute myeloid leukemia (AML) patients, its use has been hindered by variable drug metabolism and toxicity linked to NAA formation. [, , ] This has prompted research into understanding NAA's mechanism of action and exploring its potential as an anticancer agent. [, ]

Future Directions
  • Comparative Studies of Amonafide and NAA: Further research directly comparing the mechanisms of action, efficacies, and toxicities of Amonafide and NAA is crucial. [] This would provide a better understanding of their individual characteristics as Top2 poisons and their potential as anticancer agents.

  • Targeting NAA Formation: Investigating methods to modulate NAA formation could be beneficial. This could involve developing NAT2 inhibitors to reduce NAA-related toxicity in patients receiving Amonafide or exploring the use of NAA as a potential therapeutic agent itself. [, , ]

Relevance: Amonafide is the parent compound of N-acetyl amonafide, formed through N-acetylation by the polymorphic enzyme N-acetyltransferase 2 (NAT2) [, , , , , , ]. While both compounds act as Top2 poisons, N-acetyl amonafide induces higher levels of Top2 covalent complexes than amonafide, potentially explaining its increased toxicity []. This difference in activity highlights the impact of even minor structural modifications on the pharmacological profile of these compounds.

Mitonafide

Compound Description: Mitonafide is another naphthalimide derivative investigated as an anti-cancer agent. []

Relevance: Mitonafide is metabolized in the body to several compounds, including amonafide and N-acetyl-amonafide []. This metabolic pathway links mitonafide to N-acetyl amonafide, suggesting potential overlapping pharmacological activities or shared targets.

UNBS3157

Compound Description: UNBS3157 is a novel naphthalimide derivative designed to circumvent the hematotoxicity associated with amonafide metabolism []. In vivo studies demonstrated its superior maximum tolerated dose and lack of hematotoxicity at therapeutic levels compared to amonafide [].

UNBS5162

Compound Description: UNBS5162 is another naphthalimide derivative formed through the rapid hydrolysis of UNBS3157 []. It displays anti-cancer activity in vitro and enhances the therapeutic efficacy of taxol in vivo []. UNBS5162 induces autophagy and senescence in prostate cancer cells, a mechanism distinct from the apoptosis induced by amonafide and its analogs [].

R16 (2-(2-dimethylamino)-6-thia-2-aza-benzo [def] chrysene-1, 3-diones)

Compound Description: R16 is a novel amonafide analog designed to circumvent the formation of the toxic N-acetyl-amonafide metabolite []. This compound exhibits comparable in vitro and in vivo anti-cancer activity to amonafide while functioning as a Top2 poison [].

Relevance: R16, designed by modifying the 5’-NH2 group of amonafide, demonstrates the potential to retain the anti-cancer properties while mitigating the toxicity associated with N-acetyl amonafide formation []. This compound highlights the possibility of developing safer and more effective analogs of amonafide by strategically modifying its chemical structure.

Source and Classification

N-Acetyl Amonafide is primarily derived from the metabolic conversion of Amonafide through the action of N-acetyltransferase 2. This metabolic process results in a compound that retains significant antitumor activity but presents variable toxicity profiles among individuals due to differences in acetylation rates. The classification of N-Acetyl Amonafide falls within the broader category of naphthalimides, which are known for their ability to intercalate DNA and inhibit topoisomerase II, thus affecting cellular proliferation and apoptosis.

Synthesis Analysis

The synthesis of N-Acetyl Amonafide is closely linked to the metabolic pathways of Amonafide. The compound is formed via N-acetylation, where an acetyl group is introduced to the amino group of Amonafide. This reaction is catalyzed by the enzyme N-acetyltransferase 2, which varies in activity among individuals, leading to different pharmacokinetic profiles and toxicity levels.

Technical Details

  • Enzyme Involvement: N-acetyltransferase 2 plays a crucial role in the conversion of Amonafide to N-Acetyl Amonafide.
  • Metabolic Variability: The efficiency of this enzymatic reaction can vary significantly based on genetic polymorphisms in the population, leading to unpredictable toxicity outcomes in clinical settings .
Molecular Structure Analysis

N-Acetyl Amonafide features a naphthalimide structure, characterized by a fused ring system that includes both aromatic and non-aromatic components. The molecular formula can be represented as C13_{13}H12_{12}N2_2O, indicating the presence of two nitrogen atoms within its structure.

Structural Characteristics

  • Molecular Weight: Approximately 216.25 g/mol.
  • Functional Groups: The presence of an acetyl group (-COCH3_3) attached to the nitrogen atom is critical for its biological activity.
  • Intercalation Properties: The planar structure facilitates intercalation between DNA base pairs, which is essential for its mechanism of action .
Chemical Reactions Analysis

N-Acetyl Amonafide participates in several chemical reactions relevant to its function as an antitumor agent:

  1. DNA Intercalation: The primary reaction involves inserting itself between DNA base pairs, leading to structural distortion and inhibition of replication.
  2. Topoisomerase II Inhibition: N-Acetyl Amonafide can also stabilize the cleavable complex formed by topoisomerase II, preventing the re-ligation of DNA strands after cleavage .
  3. Metabolic Conversion: It can revert back to Amonafide under certain conditions or further metabolize into other compounds depending on enzymatic activity.

Technical Parameters

  • pH Sensitivity: The stability and reactivity can be influenced by pH levels in biological systems.
  • Solubility: Its solubility profile affects its bioavailability and efficacy in therapeutic applications.
Mechanism of Action

The mechanism of action for N-Acetyl Amonafide primarily involves its role as a DNA intercalator:

  1. Intercalation: By inserting itself between DNA base pairs, it disrupts the normal helical structure, which impedes transcription and replication processes.
  2. Induction of Apoptosis: The disruption caused by intercalation leads to cellular stress responses, including apoptosis, particularly noted in cancer cells.
  3. Topoisomerase II Interaction: N-Acetyl Amonafide stabilizes the topoisomerase II-DNA complex, preventing proper DNA repair mechanisms .

Relevant Data

  • Studies indicate that N-Acetyl Amonafide induces G2-M arrest in cancer cells, suggesting significant effects on cell cycle regulation .
Physical and Chemical Properties Analysis

N-Acetyl Amonafide exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water, impacting formulation strategies for therapeutic use .

Analytical Techniques

  • Spectroscopy: Techniques such as nuclear magnetic resonance and mass spectrometry are used to confirm structure and purity.
  • Chromatography: High-performance liquid chromatography is often employed for quantification and analysis of pharmacokinetics.
Applications

N-Acetyl Amonafide has potential applications primarily in oncology due to its cytotoxic properties against various cancer cell lines:

  1. Anticancer Therapy: It has been studied for efficacy against breast cancer and acute myeloid leukemia, showing promise when combined with other chemotherapeutic agents .
  2. Research Tool: As a model compound for studying DNA intercalation mechanisms and drug resistance phenomena in cancer therapy.
  3. Pharmacogenomics Studies: Understanding individual variability in response due to genetic differences in metabolism can inform personalized medicine approaches.
Biochemical and Pharmacological Foundations of N-Acetyl Amonafide

Structural Characterization and Chemical Properties

Molecular Structure and Functional Group Analysis

N-Acetyl Amonafide (CAS 69409-02-5), systematically named N-[2-[2-(Dimethylamino)ethyl]-2,3-dihydro-1,3-dioxo-1H-benz[de]isoquinolin-5-yl]acetamide, is a biologically active metabolite of the anticancer agent Amonafide. Its molecular formula is C₁₈H₁₉N₃O₃, corresponding to a molecular weight of 325.36 g/mol [1] [4] [9]. The compound features a multi-ring aromatic system characteristic of naphthalimide derivatives, which serves as a core DNA-intercalating scaffold. Key functional groups include:

  • A planar benz[de]isoquinoline-1,3-dione moiety enabling DNA intercalation.
  • A terminal acetamide group (-NHCOCH₃) at the 5-position, resulting from N-acetylation of the parent Amonafide’s primary amine.
  • A tertiary dimethylamino group (-N(CH₃)₂) linked via an ethyl tether to the imide nitrogen, contributing to solubility and potential ionic interactions [1] [6] [9].

This structure underpins its interactions with biological targets like topoisomerase II, as molecular docking studies confirm binding to the enzyme's ATPase domain [6].

Table 1: Key Functional Groups of N-Acetyl Amonafide

GroupPosition/LinkageRole
Benz[de]isoquinoline-1,3-dioneCore structureDNA intercalation, Topoisomerase II inhibition
Acetamide (-NHCOCH₃)C5 of isoquinoline ringMetabolic signature, influences polarity & stability
Dimethylaminoethyl (-CH₂CH₂N(CH₃)₂)N-linked substituentEnhances solubility, potential for cationic charge at physiological pH

Physicochemical Stability and Solubility Profiles

N-Acetyl Amonafide exhibits stability under standard laboratory storage conditions (+4°C) [9]. Its solubility profile is dictated by the interplay of its hydrophobic aromatic core and the ionizable dimethylamino group. While comprehensive logP or pKa values were not explicitly detailed in the sources, the presence of the polar acetamide and the basic dimethylamino group suggests moderate water solubility, likely enhanced under acidic conditions where the tertiary amine becomes protonated. High-performance liquid chromatography (HPLC) analyses confirm a purity typically exceeding 95% for research-grade material, indicating robustness during synthesis and storage [9]. The compound's stability in biological matrices and under physiological pH conditions is less documented but crucial for its metabolic and pharmacological activity.

Metabolic Pathways and Biotransformation

Enzymatic N-Acetylation via N-Acetyltransferase 2 (N-Acetyltransferase 2)

The primary metabolic route generating N-Acetyl Amonafide is the N-acetylation of its parent compound, Amonafide, catalyzed by the phase II enzyme N-Acetyltransferase 2 (N-Acetyltransferase 2). This reaction utilizes acetyl coenzyme A (Acetyl-CoA) as the acetyl donor [3] [5] [8]. N-Acetyltransferase 2 exhibits significant genetic polymorphism, leading to distinct human phenotypes:

  • Rapid Acetylators: Individuals possessing two rapid acetylator alleles (e.g., NAT24/NAT24 or NAT24/NAT212). These subjects efficiently convert Amonafide to N-Acetyl Amonafide.
  • Slow Acetylators: Individuals possessing two slow acetylator alleles (e.g., NAT25B/NAT25B, NAT25B/NAT26A, NAT26A/NAT26A). These subjects exhibit markedly reduced conversion rates [3] [5] [8].

This genetic variation critically impacts systemic exposure to both Amonafide and N-Acetyl Amonafide. Crucially, N-Acetyl Amonafide retains significant pharmacological activity, contributing to the overall cytotoxic effect but also to toxicity. Rapid acetylators experience significantly higher systemic exposure to N-Acetyl Amonafide after Amonafide administration compared to slow acetylators [3] [5]. Population pharmacodynamic studies demonstrated that rapid acetylators (36% of patients) experienced significantly greater hematologic toxicity (e.g., median WBC nadir 500/µL) than slow acetylators (64% of patients, median WBC nadir 3,400/µL) following fixed-dose Amonafide administration, directly attributable to higher levels of the N-acetylated metabolite [3]. Beyond genetics, factors like lower baseline albumin levels and non-white race were also independently associated with increased toxicity risk, possibly linked to variations in metabolism or drug binding [3].

Comparative Pharmacokinetics of Amonafide and N-Acetyl Amonafide

The pharmacokinetics of Amonafide and N-Acetyl Amonafide are intrinsically linked and profoundly influenced by N-Acetyltransferase 2 phenotype:

  • Amonafide Clearance: Systemic clearance of Amonafide is faster in rapid acetylators compared to slow acetylators. This is because rapid acetylators efficiently shunt Amonafide into the N-acetylated metabolic pathway [5].
  • N-Acetyl Amonafide Exposure: Area Under the plasma concentration-time Curve (AUC) values for N-Acetyl Amonafide are substantially higher in rapid acetylators than in slow acetylators following equivalent doses of Amonafide. For instance, phase I studies adjusting Amonafide dose based on phenotype showed that fast acetylators required lower doses (200-250 mg/m²/day x 5) than slow acetylators (375 mg/m²/day x 5) to achieve comparable hematologic toxicity profiles, directly due to differential metabolite generation [5].
  • Metabolite Persistence: Plasma concentrations of N-Acetyl Amonafide remain detectable for extended periods (e.g., 24 hours post-dose), allowing for estimation of Amonafide AUC using limited sampling strategies [3].

Table 2: Key Pharmacokinetic Differences Between Acetylator Phenotypes

ParameterRapid AcetylatorsSlow AcetylatorsPrimary Implication
Amonafide ClearanceHigherLowerFaster elimination of parent drug in rapid acetylators
N-Acetyl Amonafide AUCSignificantly HigherSignificantly LowerGreater systemic exposure to active metabolite in rapid acetylators
Dose for Equivalent ToxicityLower (200-250 mg/m²/d x 5)Higher (375 mg/m²/d x 5)Phenotype-guided dosing required to mitigate toxicity risk

While N-Acetyl Amonafide is a significant metabolite, it is not the sole product of Amonafide biotransformation. Other metabolic pathways (e.g., oxidation) may occur but are considered less dominant or significant for the observed pharmacodynamic effects compared to N-Acetylation by N-Acetyltransferase 2 [3] [5]. The potent antitumor activity of N-Acetyl Amonafide itself has been demonstrated in vitro against various cancer cell lines (e.g., prostate, bladder), acting through mechanisms including topoisomerase II inhibition and potentially protein tyrosine phosphatase inhibition [6].

Properties

CAS Number

69409-02-5

Product Name

N-Acetyl Amonafide

IUPAC Name

N-[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]acetamide

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C18H19N3O3/c1-11(22)19-13-9-12-5-4-6-14-16(12)15(10-13)18(24)21(17(14)23)8-7-20(2)3/h4-6,9-10H,7-8H2,1-3H3,(H,19,22)

InChI Key

VQQUFGOEIGXAOM-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C3C(=C1)C=CC=C3C(=O)N(C2=O)CCN(C)C

Synonyms

N-[2-[2-(Dimethylamino)ethyl]-2,3-dihydro-1,3-dioxo-1H-benz[de]isoquinolin-5-yl]acetamide; MADE-FA 4512; N-Acetylamonafide;

Canonical SMILES

CC(=O)NC1=CC2=C3C(=C1)C=CC=C3C(=O)N(C2=O)CCN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.